3-[(2,4-Difluorophenyl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Difluorophenyl)formamido]propanoic acid, also known as DFP, is a chemical compound with the molecular formula C10H9F2NO3 . It has a molecular weight of 229.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2,4-difluorobenzoyl)-beta-alanine . Its InChI code is 1S/C10H9F2NO3/c11-6-1-2-7(8(12)5-6)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) . This suggests that the compound contains a difluorobenzoyl group attached to a beta-alanine moiety.Physical And Chemical Properties Analysis
3-[(2,4-Difluorophenyl)formamido]propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 229.18 .Scientific Research Applications
Polymorphism Study
A study by Vogt et al. (2013) examined the polymorphism in a compound structurally related to 3-[(2,4-Difluorophenyl)formamido]propanoic acid. The investigation focused on characterizing two polymorphic forms using various analytical techniques, including spectroscopy and diffractometry. This research highlights the importance of understanding polymorphic forms in pharmaceutical compounds for effective drug development and quality control (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Cyanoaminothiophenes
Research by Sharanina & Baranov (1974) involved the synthesis of 2-Amino-3-cyano-4-N-arylcarbamoyl-5-methylthiophenes, a process related to the chemical framework of 3-[(2,4-Difluorophenyl)formamido]propanoic acid. This work contributes to the broader field of heterocyclic compound synthesis, which has numerous applications in medicinal chemistry and materials science (Sharanina & Baranov, 1974).
Development of Polyamides and Polyimides
Liaw et al. (2001) explored the synthesis of new organosoluble polyamides and polyimides using a monomer related to 3-[(2,4-Difluorophenyl)formamido]propanoic acid. The study highlights the potential applications of these polymers in various industrial and technological contexts, including their solubility properties and thermal stability (Liaw, Liaw, & Cheng, 2001).
Solid-Liquid Equilibrium Studies
Research by Sedlakova, Malijevská, & Bureš (2007) on the solid-liquid equilibrium in systems involving propanoic acid-formamide, provides insights relevant to understanding the properties of compounds like 3-[(2,4-Difluorophenyl)formamido]propanoic acid. Such studies are crucial for optimizing conditions in chemical processes and material production (Sedlakova, Malijevská, & Bureš, 2007).
Formylation Reactions
The work by Bhat et al. (2017) on the synthesis of N-Formylation of amines using various catalysts contributes to the understanding of formylation reactions, which are key in synthesizing compounds like 3-[(2,4-Difluorophenyl)formamido]propanoic acid. This research has implications for pharmaceutical synthesis and organic chemistry in general (Bhat, Naikoo, Tomar, Bhat, Malla, Ganie, Kumar, & Tiwari, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-[(2,4-difluorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c11-6-1-2-7(8(12)5-6)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYWEPJEANUKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.